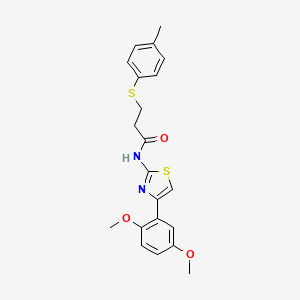

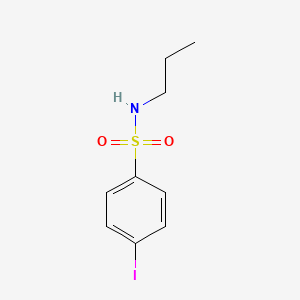

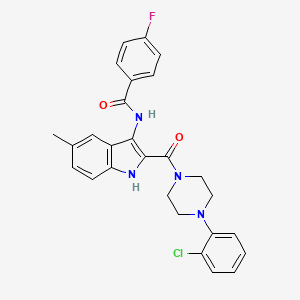

![molecular formula C28H30N2O5 B2514445 1-(4-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 879943-91-6](/img/structure/B2514445.png)

1-(4-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(4-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The presence of a chromeno[2,3-c]pyrrole core suggests that it may have interesting chemical and pharmacological properties. The molecule includes various functional groups such as an allyloxy group, a morpholinopropyl side chain, and a dione moiety, which could contribute to its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related heterocyclic compounds, particularly those containing pyrrole and pyrrolidine dione cores, is of significant interest due to their biological activities. For instance, the synthesis of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives has been explored as inhibitors of glycolic acid oxidase, with the introduction of large lipophilic substituents enhancing potency . Similarly, the preparation of pyrrolidine-2,3-dione derivatives has been achieved through multi-component reactions, followed by reactions with aliphatic amines . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including NMR and mass spectrometry . Additionally, crystallographic studies have provided detailed insights into the three-dimensional arrangement of atoms within such molecules . The morpholino moiety, for example, has been found to adopt a chair conformation, which could influence the overall molecular conformation and reactivity of the compound . These techniques would be essential in confirming the structure of "1-(4-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione".

Chemical Reactions Analysis

The reactivity of pyrrole and pyrrolidine dione derivatives under thermal conditions has been studied, revealing that thermolysis can lead to the formation of new compounds with different structural frameworks . This suggests that the compound may also undergo interesting transformations when subjected to heat or other reaction conditions, potentially yielding new derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized, with some forming colorless crystalline substances soluble in polar organic solvents . The presence of multiple carbonyl groups in such compounds is evident from their IR spectra, and the aromatic and aliphatic protons are distinguishable in their NMR spectra . These properties would be relevant for "1-(4-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione", influencing its solubility, stability, and suitability for various applications.

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

The synthesis of derivatives similar to the specified compound involves complex chemical reactions that yield a variety of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones. For instance, a method for synthesizing 1-aryl-2-[ω-(dialkylamino)alkyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones has been developed, providing a broad range of derivatives through a high-yield process. This synthesis route is significant for generating compounds with potential applications in various fields, including medicinal chemistry and materials science (Vydzhak & Panchishyn, 2010).

Photoluminescent Properties

Research into polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, a structural motif related to the specified compound, has demonstrated their strong fluorescence and potential for use in optoelectronic applications. These polymers exhibit significant luminescence with high quantum yields, making them suitable for use in light-emitting devices and as fluorescent markers in biological and material science studies (Zhang & Tieke, 2008).

Applications in Heterocyclic Chemistry

The compound's framework has been explored in the context of heterocyclic chemistry, where derivatives have been synthesized for potential use in creating libraries of bioactive molecules. The development of methods for constructing dihydrochromeno[2,3-c]pyrrole-3,9-diones showcases the compound's versatility in synthesizing a wide array of heterocyclic compounds, which could be pivotal in drug discovery and development (Vydzhak et al., 2021).

Direcciones Futuras

Given the diverse biological activities of pyrrole derivatives , this compound could be of interest in various areas of research, including medicinal chemistry and drug discovery. Further studies could explore its biological activities, potential applications, and methods for its synthesis and modification .

Propiedades

IUPAC Name |

7-methyl-2-(3-morpholin-4-ylpropyl)-1-(4-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O5/c1-3-15-34-21-8-6-20(7-9-21)25-24-26(31)22-18-19(2)5-10-23(22)35-27(24)28(32)30(25)12-4-11-29-13-16-33-17-14-29/h3,5-10,18,25H,1,4,11-17H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEZWTSHYGVSJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC=C(C=C5)OCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

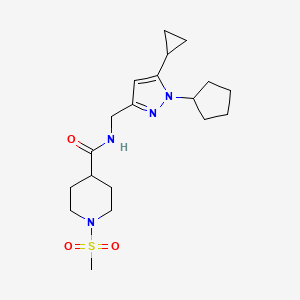

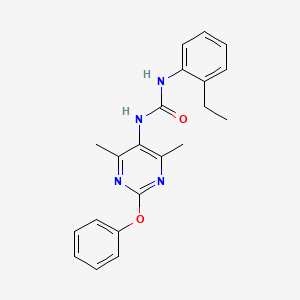

![N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2514363.png)

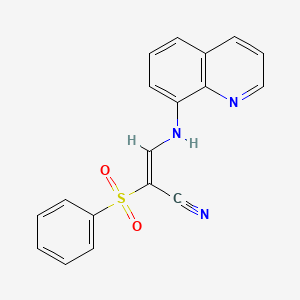

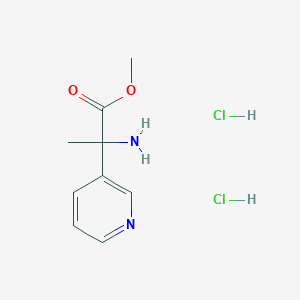

![(5-Methyl-1-phenylpyrazol-4-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2514370.png)

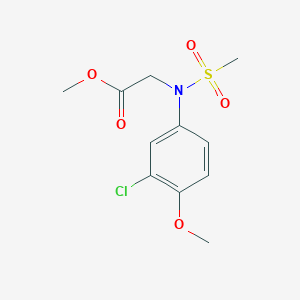

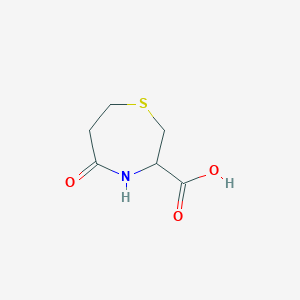

![3-(3-Chlorophenyl)-5-[1-(4-isobutylphenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B2514373.png)

![6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2514375.png)